p-Ncs-tbob
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Overview
Description
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(222)octane is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the t-Butyl group: This step may involve alkylation reactions using t-butyl halides under basic conditions.
Attachment of the isothiocyanate group: This can be done by reacting an amine precursor with thiophosgene or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions could convert the isothiocyanate group to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with specific proteins or enzymes, altering their activity. The isothiocyanate group is known to react with nucleophiles, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(t-Butyl)-1-(4-nitrophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
- 4-(t-Butyl)-1-(4-aminophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
Uniqueness
The presence of the isothiocyanate group in 4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane makes it unique compared to its analogs, as this functional group imparts distinct reactivity and potential biological activity.
Properties
CAS No. |
119963-45-0 |
---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |
InChI Key |
YQBOEEPCDKMJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
Canonical SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
119963-45-0 | |
Synonyms |
4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |
Origin of Product |
United States |
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